molecular formula C7H8N6O B1257381 N(6)-carbamoylmethyladenine

N(6)-carbamoylmethyladenine

Cat. No.: B1257381
M. Wt: 192.18 g/mol
InChI Key: WIFHSKZDPZUSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-Carbamoylmethyladenine is a chemically modified adenine derivative characterized by the addition of a carbamoylmethyl (-NH$2$COCH$2$-) group at the N6 position of the adenine base.

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

2-(7H-purin-6-ylamino)acetamide

InChI

InChI=1S/C7H8N6O/c8-4(14)1-9-6-5-7(11-2-10-5)13-3-12-6/h2-3H,1H2,(H2,8,14)(H2,9,10,11,12,13)

InChI Key

WIFHSKZDPZUSLN-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC=N2)NCC(=O)N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between N(6)-carbamoylmethyladenine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound Not available* Not available* Not available* Adenine with carbamoylmethyl (-NH$2$COCH$2$-) substitution at N6 position .
N(6)-Carbamoyladenosine C${11}$H${14}$N$6$O$5$ 310.27 50693-06-6 Adenosine (adenine + ribose) with carbamoyl (-NH$_2$CO-) group at N6 position .
N6,N6-Dimethyladenosine Not provided Not provided 2620-62-4 Adenosine with two methyl (-CH$_3$) groups at the N6 position; impacts hydrophobicity .
Key Observations:

Substituent Type: this compound contains a carbamoylmethyl group, which introduces both amide and methylene functionalities. This contrasts with N(6)-carbamoyladenosine, which has a simpler carbamoyl group directly attached to adenine . N6,N6-Dimethyladenosine features methyl groups, enhancing hydrophobicity and steric hindrance compared to carbamoyl derivatives .

Methyl groups, as in N6,N6-dimethyladenosine, primarily alter steric bulk and lipophilicity .

N(6)-Carbamoyladenosine (CAS 50693-06-6):
  • Role in RNA Modification : Found in tRNA and rRNA, where it stabilizes tertiary structures or regulates translation .
  • Synthesis: Produced enzymatically via carbamoylation of adenosine, with applications in studying post-transcriptional modifications .
N6,N6-Dimethyladenosine (CAS 2620-62-4):
  • Safety Profile : OSHA safety data highlight risks of delayed poisoning symptoms, necessitating 48-hour medical observation post-exposure .
  • Therapeutic Potential: Investigated for antiviral and anticancer properties due to its ability to disrupt nucleotide metabolism .
This compound:
  • The methylene spacer in its substituent may confer flexibility in molecular interactions compared to rigid carbamoyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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